![molecular formula C20H25N5O2S B2500046 N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 924191-08-2](/img/structure/B2500046.png)
N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. The chemical properties include reactivity, stability, and types of reactions the compound can undergo .科学的研究の応用
Synthesis and Pharmacological Potential
N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is part of a broader category of compounds with significant synthetic and pharmacological potential, particularly derivatives of 1,2,4-triazol. These compounds are of interest in the field of medicinal chemistry due to their varied biological activities. Research into such compounds aims to develop new, more effective drugs with minimized toxicity. The synthesis of these derivatives involves multi-step processes, leading to compounds with established physical, chemical, and biological properties. Notably, certain derivatives have demonstrated anti-exudative properties in preclinical studies, surpassing the efficacy of reference drugs in some cases (Chalenko et al., 2019).
Anticancer Activity
A significant area of research for these compounds involves their potential anticancer activities. Specific derivatives have been synthesized and tested for their effectiveness against various cancer cell lines. For instance, certain compounds have shown potent and selective cytotoxic effects, particularly against leukemia cell lines, highlighting their potential as therapeutic agents in oncology (Horishny et al., 2021).
Antimicrobial and Antiviral Properties
The antimicrobial properties of these derivatives are also noteworthy. Studies have synthesized and evaluated various compounds for their antibacterial and antifungal activities, with some showing promising results against a range of pathogens. This research avenue is crucial for developing new antimicrobial agents in response to the growing concern of antibiotic resistance (Darwish et al., 2014). Additionally, the antiviral and virucidal activities of related compounds have been assessed, demonstrating potential in reducing viral replication for specific viruses, which could have implications for treating viral infections (Wujec et al., 2011).
Heterocyclic Chemistry and Structural Analysis
In heterocyclic chemistry, the synthesis and structural elucidation of these compounds provide valuable insights into their potential applications. The crystal structures of related compounds have been determined, offering a deeper understanding of their chemical properties and reactivity, which is essential for drug design and development (Cai et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c21-14-20(10-4-5-11-20)22-17(26)13-28-19-24-23-18(16-9-6-12-27-16)25(19)15-7-2-1-3-8-15/h6,9,12,15H,1-5,7-8,10-11,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXOAHKPOUNBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3(CCCC3)C#N)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)

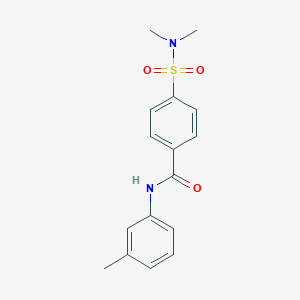

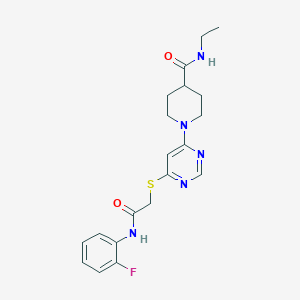
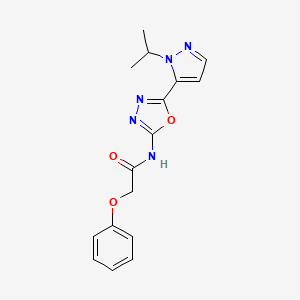
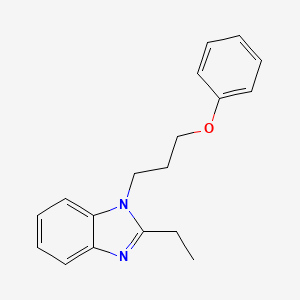
![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)

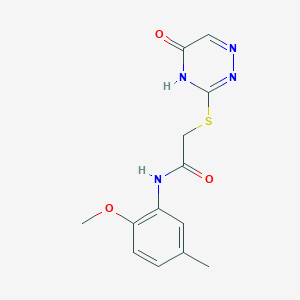
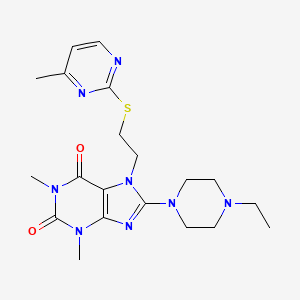
![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)
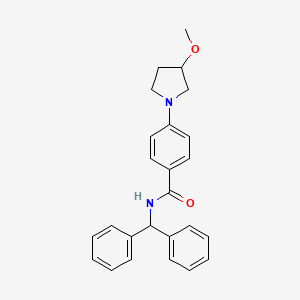
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)